tert-butyl N-[2-(3-methylpyrrolidin-3-yl)ethyl]carbamate
Description
tert-butyl N-[2-(3-methylpyrrolidin-3-yl)ethyl]carbamate is a carbamate derivative featuring a pyrrolidine ring substituted with a methyl group at the 3-position and a Boc (tert-butoxycarbonyl)-protected ethylamine side chain. This compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly in the development of central nervous system (CNS) drugs due to the pyrrolidine moiety’s ability to enhance blood-brain barrier penetration . Its molecular formula is C₁₃H₂₄N₂O₂, with a molecular weight of 256.34 g/mol. The Boc group serves as a temporary protecting group for amines, enabling selective deprotection during multi-step syntheses .
Properties
IUPAC Name |
tert-butyl N-[2-(3-methylpyrrolidin-3-yl)ethyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-11(2,3)16-10(15)14-8-6-12(4)5-7-13-9-12/h13H,5-9H2,1-4H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEKZUYBSSLTJNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNC1)CCNC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination for Pyrrolidine Formation
Reductive amination of ketones with primary amines offers a pathway to substituted pyrrolidines. For example, reacting 3-methyl-1,5-pentanedione with ammonium acetate under reductive conditions (e.g., NaBHCN) yields 3-methylpyrrolidin-3-ol, which can be dehydrated to 3-methylpyrrolidine. Subsequent quaternization at the 3-position introduces the ethyl side chain.
Representative Reaction:
Alkylation of Pyrrolidine Derivatives
Alkylation at the 3-position of 3-methylpyrrolidine requires activation via lithiation or Grignard reactions . For instance, treatment with LDA (lithium diisopropylamide) generates a lithiated intermediate at the 3-position, which reacts with ethyl bromide to install the ethyl group.
Example Procedure:
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Dissolve 3-methylpyrrolidine (1.0 equiv) in THF at -78°C.
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Add LDA (1.1 equiv) and stir for 30 minutes.
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Introduce ethyl bromide (1.2 equiv) and warm to room temperature.
The introduction of the tert-butoxycarbonyl (Boc) group to the ethylamine side chain is critical for stability during subsequent reactions.
Mixed Anhydride Method
Adapted from patent CN102020589B, the Boc group is installed via mixed anhydride intermediates :
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React 2-(3-methylpyrrolidin-3-yl)ethylamine with Boc anhydride in the presence of N-methylmorpholine (NMM).
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Generate the mixed anhydride using isobutyl chloroformate.
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Quench with aqueous workup to isolate the Boc-protected amine.
Optimized Conditions:
HATU-Mediated Coupling
From Ambeed’s protocol, carbamate formation is achieved using HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a coupling agent:
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Combine the amine with Boc anhydride in DMF.
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Add HATU (1.2 equiv) and DIPEA (N,N-diisopropylethylamine, 3.0 equiv).
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Stir at room temperature for 12–16 hours.
Key Data:
Comparative Analysis of Methodologies
Efficiency and Scalability
Purity and Byproducts
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Mixed anhydride routes produce minimal byproducts due to the stability of intermediates.
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HATU-mediated reactions may generate triazole byproducts, necessitating chromatography.
Advanced Functionalization Techniques
Phase-Transfer Catalysis (PTC)
The patent CN102020589B highlights Tetrabutylammonium bromide as a PTC for alkylation steps. Applying this to the ethylamine side chain could enhance reaction rates in biphasic systems.
Procedure:
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Dissolve the amine and methyl sulfate in ethyl acetate.
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Add KOH (50% aqueous) and PTC.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-[2-(3-methylpyrrolidin-3-yl)ethyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-[2-(3-methylpyrrolidin-3-yl)ethyl]carbamate is used as a building block for the synthesis of more complex molecules. It serves as a protecting group for amines, allowing selective reactions to occur at other functional groups .
Biology: In biological research, this compound is utilized in the study of enzyme mechanisms and protein-ligand interactions. Its structural features make it a valuable tool for probing the active sites of enzymes .
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may serve as a precursor for the development of drugs targeting specific receptors or enzymes .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes .
Mechanism of Action
The mechanism of action of tert-butyl N-[2-(3-methylpyrrolidin-3-yl)ethyl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modification of enzyme activity. The tert-butyl group provides steric hindrance, influencing the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
Stereoisomeric Variants
- tert-butyl N-[(3S)-3-methylpyrrolidin-3-yl]carbamate (CAS: 927652-04-8) Key Differences: This compound lacks the ethyl linker present in the target molecule, with the Boc group directly attached to the pyrrolidine ring. The stereochemistry (3S) may influence receptor binding affinity compared to the target compound’s 3-methylpyrrolidin-3-yl group . Applications: Used in cannabinoid receptor modulators due to its compact structure .
- This isomer is commercially available for drug discovery .
Pyrrolidine and Piperidine Derivatives
- tert-butyl N-[1-(2-amino-1-(2-methoxyphenyl)ethyl)pyrrolidin-3-yl]carbamate (CAS: 886364-99-4) Key Differences: Incorporates a 2-methoxyphenyl group and an aminoethyl chain, enhancing aromatic π-π interactions and solubility. Molecular weight (335.44 g/mol) and topological polar surface area (76.8 Ų) are higher than the target compound . Applications: Potential use in opioid or serotonin receptor ligands due to its extended substituents.
tert-butyl N-[2-(piperidin-3-ylformamido)ethyl]carbamate (CAS: 1221726-00-6)
Heterocyclic and Aromatic Derivatives
- tert-butyl N-[2-(6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]carbamate (CAS: 2436675-31-7) Key Differences: Features a triazolopyridazine core, introducing nitrogen-rich heterocyclic character. Applications: Candidate for anticancer or antiviral therapies.
tert-butyl N-(5-formylpyridin-3-yl)carbamate (CAS: 337904-94-6)
Macrocyclic and Functionalized Derivatives
- tert-butyl (R)-azepan-3-ylmethylcarbamate (CAS: 2165429-97-8)
Comparative Data Table
Pharmacological and Toxicological Insights
While ethyl and vinyl carbamates are known carcinogens , the target compound’s pyrrolidine and Boc groups likely reduce toxicity. Structural analogs with aromatic substituents (e.g., 2-methoxyphenyl in ) show enhanced receptor affinity but may pose metabolic challenges. Piperidine derivatives (e.g., ) exhibit improved solubility but reduced CNS penetration due to larger ring size.
Biological Activity
tert-butyl N-[2-(3-methylpyrrolidin-3-yl)ethyl]carbamate (CAS No. 1374657-24-5) is a compound that has garnered attention in the fields of organic synthesis and medicinal chemistry due to its unique structural features and biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and potential applications.
| Property | Value |
|---|---|
| Molecular Formula | C12H24N2O2 |
| Molecular Weight | 228.33 g/mol |
| CAS Number | 1374657-24-5 |
| Purity | ≥95% |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound can form both covalent and non-covalent bonds, leading to modulation of enzymatic activities and receptor functions. Key pathways include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, affecting processes like neurotransmitter degradation.
- Receptor Modulation : It can alter the activity of neurotransmitter receptors, potentially influencing signaling pathways related to cognition and mood.
Pharmacological Studies
Recent studies have explored the pharmacological potential of this compound. For instance, it has been investigated for its neuroprotective properties in models of neurodegeneration. In vitro studies demonstrated that the compound could reduce oxidative stress markers in astrocytes exposed to amyloid-beta peptides, suggesting a protective effect against neurotoxic insults .
Case Studies
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with structurally similar compounds:
| Compound | Activity |
|---|---|
| tert-butyl N-(2-methylpyrrolidin-3-yl)carbamate | Moderate neuroprotective effects |
| tert-butyl (2-piperidin-3-ylethyl)carbamate | Antidepressant properties |
These comparisons highlight the unique aspects of this compound in terms of its specific interactions and potential therapeutic applications.
Q & A
Q. Table 1: Synthetic Optimization Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 0–5°C (exothermic) | Prevents hydrolysis |
| Solvent | Dichloromethane | Enhances solubility |
| Base | Triethylamine | Neutralizes HCl |
Q. Table 2: Analytical Characterization Data
| Technique | Key Peaks/Data | Reference |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 1.41 (s, 9H, t-Bu) | |
| HRMS | [M+H]⁺: 264.1832 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
